Propacetamol

Description

This compound is a non-opioid analgesic devoid of the major contraindications. It is a derivative of [acetaminophen], or paracetamol, with the molecular formula glycine, N, N-diethyl-,4-(acetylamino)phenyl ester. This compound is a parenteral formulation of paracetamol and thus, it is a prodrug that is completely hydrolyzed to paracetamol. It is not available in the United States but this prodrug has been widely used in other countries such as France since 1985.

This compound is a water-soluble para-aminophenol derivative and ester prodrug of acetaminophen in which acetaminophen is bound to the carboxylic acid diethylglycine, with analgesic and antipyretic activities. Upon intravenous administration, this compound is hydrolyzed by plasma esterases into its active form acetaminophen. Although the exact mechanism of action has yet to be fully elucidated despite its widespread use, acetaminophen enters the central nervous system and acts centrally. This agent binds to cyclooxygenase (COX) and prevents the metabolism of arachidonic acid to prostaglandin. A reduction in prostaglandin formation relieves pain and reduces fever. Acetaminophen may also act centrally on cannabinoid receptors and on N-methyl-D-aspartate (NMDA) receptors.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

prodrug for acetaminophen; structure given in UD; RN given refers to HCl; RN for parent cpd not available 5/90

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

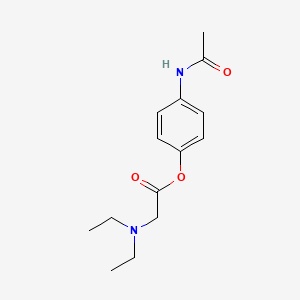

(4-acetamidophenyl) 2-(diethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGAJCQTLIRCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057800 | |

| Record name | Propacetamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

434.5ºC at 760 mmHg | |

| Record name | Propacetamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Propacetamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

66532-85-2 | |

| Record name | Propacetamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propacetamol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propacetamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propacetamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propacetamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPACETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CHW4JMR82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propacetamol's Neuronal Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propacetamol, a prodrug of paracetamol (acetaminophen), exerts its primary analgesic and antipyretic effects through its rapid conversion to paracetamol and the subsequent actions of paracetamol and its metabolites within the central nervous system (CNS). This technical guide delineates the intricate molecular mechanisms of this compound's action in neuronal cells, focusing on its metabolic cascade and the multifaceted interactions of its key active metabolite, N-arachidonoylphenolamine (AM404), with various signaling pathways. This document provides a comprehensive overview of the cyclooxygenase (COX) inhibition, endocannabinoid system modulation, transient receptor potential vanilloid 1 (TRPV1) channel activation, and serotonergic pathway interactions that underpin the therapeutic effects of this compound. Quantitative data on receptor affinities and enzyme inhibition are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction

This compound was developed as a water-soluble prodrug of paracetamol to enable intravenous administration, thereby offering a rapid and reliable method for achieving therapeutic plasma concentrations, particularly in clinical settings where oral administration is not feasible.[1] Its mechanism of action is intrinsically linked to that of paracetamol, which has long been a subject of extensive research and debate. While initially thought to act primarily through the inhibition of cyclooxygenase (COX) enzymes, it is now evident that the neuronal effects of paracetamol are far more complex, involving a multi-target engagement strategy orchestrated by its metabolites within the CNS.[2][3] This guide provides an in-depth exploration of these mechanisms at the neuronal level.

Metabolic Activation in the Central Nervous System

The journey of this compound's action begins with its rapid hydrolysis in the plasma to paracetamol.[1] Subsequently, a crucial two-step metabolic process within the CNS is required to generate the primary bioactive metabolite, AM404.[2][3]

-

Deacetylation to p-Aminophenol: A minor fraction (1-2%) of paracetamol is deacetylated in the liver to form p-aminophenol.[4] This metabolite readily crosses the blood-brain barrier.

-

Formation of AM404: Within the brain, p-aminophenol is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to produce N-arachidonoylphenolamine (AM404).[2][5] This conversion is central to many of paracetamol's analgesic properties.[2]

Core Neuronal Mechanisms of Action

The neuronal effects of this compound, mediated by paracetamol and AM404, are multifaceted, involving several key signaling pathways.

Modulation of the Endocannabinoid System

AM404 is a key player in modulating the endocannabinoid system, primarily through two mechanisms:

-

CB1 Receptor Agonism: AM404 acts as a weak agonist at cannabinoid type 1 (CB1) receptors.[6][7]

-

Inhibition of Anandamide (B1667382) Reuptake: AM404 inhibits the reuptake of the endogenous cannabinoid, anandamide, thereby increasing its synaptic concentration and enhancing its downstream signaling.[8][9]

Activation of TRPV1 Channels

AM404 is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[6][10][11] Supraspinal activation of TRPV1 by AM404 is thought to contribute significantly to the analgesic effects of paracetamol.[3]

Inhibition of Cyclooxygenase (COX) Enzymes

Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes, particularly in peripheral tissues. However, its inhibitory activity is more pronounced in the CNS, where the environment has a lower concentration of peroxides.[1][6] There is also evidence to suggest that paracetamol may selectively inhibit a splice variant of COX-1, often referred to as COX-3, which is expressed in the brain.[12] AM404 also exhibits inhibitory effects on COX-1 and COX-2.[13][14]

Interaction with the Serotonergic System

The analgesic action of paracetamol is also attributed to its potentiation of the descending serotonergic inhibitory pathways.[3][15] This is believed to be an indirect effect, possibly resulting from the modulation of the endocannabinoid and TRPV1 systems, which in turn influence serotonergic neurotransmission.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of paracetamol and its metabolite AM404 with their key neuronal targets.

| Compound | Target | Action | Value | Units | Reference |

| Paracetamol | COX-1 | Inhibition (IC50) | 113.7 | µM | [3][16] |

| Paracetamol | COX-2 | Inhibition (IC50) | 25.8 | µM | [3][16] |

| Paracetamol | PGE2 Synthesis (Microglia) | Inhibition (IC50) | ~7.2 | µM | [17] |

| AM404 | CB1 Receptor | Binding Affinity (Ki) | 1.8 | µM | [7][8] |

| AM404 | Anandamide Reuptake | Inhibition (IC50) | 1-5 | µM | [8] |

| AM404 | hTRPV1 | Activation (EC50) | >1 | µM | [11] |

| AM404 | rTRPV1 | Activation (EC50) | 6-7 | µM | [10] |

| AM404 | rVR1 (TRPV1) | Binding Affinity (pKi) | 6.18 | [18] | |

| AM404 | rVR1 (TRPV1) | Activation (pEC50) | 6.32 | [18] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: Metabolic activation and neuronal targets of this compound.

Experimental Workflows

Caption: Experimental workflows for key mechanistic assays.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording of AM404-Induced TRPV1 Activation

This protocol is adapted from methodologies used for studying TRPV1 activation in heterologous expression systems.[19][20][21]

Objective: To measure the activation of human TRPV1 (hTRPV1) channels by AM404.

Materials:

-

HEK293 cells stably or transiently expressing hTRPV1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Glass coverslips.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 Na2-ATP (pH 7.2 with KOH).

-

AM404 stock solution (in DMSO).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette pulling.

Procedure:

-

Cell Preparation: Culture hTRPV1-expressing HEK293 cells on glass coverslips. Use cells 24-48 hours after plating for recordings.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

-

Establish a gigaohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

AM404 Application:

-

Apply a voltage ramp (e.g., -100 mV to +100 mV over 400 ms) to record baseline currents.

-

Perfuse the cell with the external solution containing the desired concentration of AM404.

-

Record the inward current activated by AM404 during the voltage ramp.

-

-

Data Analysis:

-

Measure the peak inward current at a negative potential (e.g., -80 mV).

-

Construct a dose-response curve by applying increasing concentrations of AM404.

-

Fit the curve to the Hill equation to determine the EC50 value.

-

In Vitro COX Inhibition Assay in Brain Tissue

This protocol is based on general methods for assessing COX activity in tissue homogenates.[22][23]

Objective: To determine the inhibitory effect of paracetamol or AM404 on COX activity in brain tissue.

Materials:

-

Rodent brain tissue (e.g., cortex or whole brain).

-

Homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

-

Paracetamol and AM404 stock solutions.

-

Arachidonic acid solution.

-

Indomethacin (positive control).

-

Prostaglandin E2 (PGE2) ELISA kit.

-

Protein assay kit (e.g., Bradford or BCA).

Procedure:

-

Tissue Homogenization:

-

Dissect brain tissue on ice and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g for 15 min at 4°C) to pellet cellular debris.

-

Collect the supernatant for the assay.

-

Determine the protein concentration of the supernatant.

-

-

Inhibition Assay:

-

In a reaction tube, combine a standardized amount of brain homogenate supernatant with various concentrations of paracetamol, AM404, or indomethacin. Include a vehicle control.

-

Pre-incubate for a short period (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding a known concentration of arachidonic acid.

-

Incubate for a defined time (e.g., 30 minutes at 37°C).

-

Stop the reaction (e.g., by adding a strong acid or by placing on ice).

-

-

PGE2 Measurement:

-

Centrifuge the reaction tubes to pellet any precipitate.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

The mechanism of action of this compound in neuronal cells is a sophisticated process that extends beyond simple COX inhibition. Its efficacy is largely dependent on its conversion to paracetamol and the subsequent formation of the bioactive metabolite AM404 within the CNS. AM404's ability to modulate multiple targets, including the endocannabinoid system, TRPV1 channels, and COX enzymes, provides a comprehensive explanation for the analgesic and antipyretic effects of this compound. The intricate interplay between these pathways highlights the complexity of pain and temperature regulation in the CNS and offers multiple avenues for the development of novel analgesic therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this widely used therapeutic agent.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Paracetamol - Wikipedia [en.wikipedia.org]

- 5. oaepublish.com [oaepublish.com]

- 6. Paracetamol effectively reduces prostaglandin E2 synthesis in brain macrophages by inhibiting enzymatic activity of cyclooxygenase but not phospholipase and prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Self-administration of the anandamide transport inhibitor AM404 by squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. COX-3 and the mechanism of action of paracetamol/acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity | springermedicine.com [springermedicine.com]

- 14. AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. Actions of paracetamol on cyclooxygenases in tissue and cell homogenates of mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Propacetamol: A Technical Guide to the Prodrug of Paracetamol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propacetamol, a water-soluble prodrug of paracetamol (acetaminophen), was developed to overcome the limitations of paracetamol's poor solubility, enabling intravenous administration for rapid and reliable analgesia and antipyresis. This technical guide provides an in-depth overview of this compound, focusing on its core chemistry, biotransformation, and pharmacology. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Introduction

Paracetamol is a widely used analgesic and antipyretic agent. However, its low aqueous solubility presents challenges for parenteral formulation. This compound, the N,N-diethylglycine ester of paracetamol, was designed as a solution to this problem.[1] Its enhanced water solubility allows for intravenous administration, leading to a more rapid onset of action compared to oral paracetamol.[1] Upon entering the bloodstream, this compound is rapidly and completely hydrolyzed by plasma esterases to yield paracetamol and the inert N,N-diethylglycine.[2] This guide delves into the technical aspects of this compound, from its synthesis to its clinical pharmacokinetics.

Physicochemical Properties

This compound is synthesized as a hydrochloride salt to further improve its stability and solubility. Key physicochemical properties of this compound and its hydrochloride salt are summarized below.

| Property | This compound | This compound Hydrochloride |

| Chemical Name | 4-acetamidophenyl N,N-diethylglycinate | (4-acetamidophenyl) 2-(diethylamino)acetate hydrochloride |

| Molecular Formula | C₁₄H₂₀N₂O₃ | C₁₄H₂₁ClN₂O₃ |

| Molecular Weight | 264.32 g/mol [2] | 300.78 g/mol [3] |

| Melting Point | 55-57 °C[4] | 228 °C[5] |

| Solubility | - | Freely soluble in water[2]; 20 mg/mL in H₂O[6]; 60 mg/mL in DMSO; 30 mg/mL in Ethanol[7] |

| pKa | 14.20 (Predicted)[8] | - |

| Appearance | Thick oil[9] | White to off-white powder[6] |

Biotransformation and Mechanism of Action

This compound's therapeutic activity is entirely dependent on its conversion to paracetamol. This biotransformation is a rapid hydrolysis reaction catalyzed by non-specific esterases present in the plasma.[2]

Signaling Pathway of this compound Biotransformation and Paracetamol Metabolism

The following diagram illustrates the conversion of this compound to paracetamol and the subsequent major metabolic pathways of paracetamol.

Caption: Biotransformation of this compound and Metabolism of Paracetamol.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound hydrochloride, its in vitro enzymatic hydrolysis, and the in vivo quantification of its conversion to paracetamol.

Synthesis of this compound Hydrochloride

This protocol is a synthesized method based on common principles found in the literature.

Objective: To synthesize 4-acetamidophenyl 2-(diethylamino)acetate hydrochloride (this compound hydrochloride) from 4-acetamidophenol (paracetamol).

Materials:

-

4-Acetamidophenol (Paracetamol)

-

Chloroacetyl chloride

-

Potassium carbonate

-

Anhydrous acetone

-

Anhydrous ethanol

-

Ethanolic hydrogen chloride solution

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Synthesis of 4-acetamidophenyl chloroacetate (B1199739):

-

In a three-necked flask equipped with a dropping funnel and a condenser, dissolve 4-acetamidophenol in anhydrous acetone.

-

Add potassium carbonate to the solution as a base.

-

Cool the mixture in an ice bath and slowly add chloroacetyl chloride dropwise with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove potassium salts and wash the solid with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-acetamidophenyl chloroacetate.

-

-

Synthesis of this compound:

-

Dissolve the crude 4-acetamidophenyl chloroacetate in anhydrous acetone.

-

Add an excess of diethylamine to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the resulting mixture to remove diethylamine hydrochloride.

-

Evaporate the solvent from the filtrate to yield crude this compound base as an oil.

-

-

Formation of this compound Hydrochloride:

-

Dissolve the crude this compound base in anhydrous ethanol.

-

Cool the solution in an ice bath and slowly add ethanolic hydrogen chloride solution with stirring until the pH is acidic.

-

This compound hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous ethanol, and dry under vacuum.

-

In Vitro Enzymatic Hydrolysis of this compound

This protocol is adapted from general procedures for esterase-mediated hydrolysis.[10]

Objective: To demonstrate the conversion of this compound to paracetamol by porcine liver esterase in vitro and to determine the rate of hydrolysis.

Materials:

-

This compound hydrochloride

-

Porcine liver esterase (PLE)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

Paracetamol standard

-

HPLC system with UV detector

-

Thermostated water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound hydrochloride in phosphate buffer.

-

Prepare a stock solution of porcine liver esterase in phosphate buffer.

-

Prepare a paracetamol standard solution in the mobile phase for HPLC calibration.

-

-

Enzymatic Reaction:

-

In a series of microcentrifuge tubes, add the this compound hydrochloride stock solution to pre-warmed phosphate buffer at 37°C.

-

Initiate the reaction by adding the porcine liver esterase solution to each tube and vortex briefly.

-

Incubate the tubes at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated tubes by adding an equal volume of cold acetonitrile.

-

Vortex the quenched samples and centrifuge to precipitate the enzyme.

-

-

HPLC Analysis:

-

Transfer the supernatant from the centrifuged samples to HPLC vials.

-

Analyze the samples by HPLC to quantify the concentrations of both this compound and paracetamol.

-

Use the paracetamol standard to create a calibration curve for quantification.

-

In Vivo Quantification of this compound to Paracetamol Conversion

This protocol outlines the general workflow for a pharmacokinetic study in healthy volunteers.

Objective: To determine the plasma concentration-time profiles of paracetamol following intravenous administration of this compound.

Caption: Experimental Workflow for In Vivo Pharmacokinetic Study.

Procedure:

-

Study Design: A single-dose, open-label study in healthy volunteers.

-

Dosing: Administer a single intravenous dose of this compound hydrochloride over a specified infusion period.[4]

-

Blood Sampling: Collect venous blood samples into heparinized tubes at predefined time points before and after drug administration (e.g., pre-dose, and at 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours post-infusion).

-

Sample Processing: Centrifuge the blood samples to separate the plasma. The plasma is then deproteinized, typically with acetonitrile, and the supernatant is collected for analysis.[9]

-

Analytical Method: Quantify the concentration of paracetamol in the plasma samples using a validated HPLC-UV method.[9]

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2).

Quantitative Data

The following tables summarize key pharmacokinetic parameters of paracetamol following the administration of intravenous this compound and, for comparison, oral paracetamol.

Pharmacokinetic Parameters of Paracetamol in Healthy Adults

| Parameter | IV this compound (1g) | Oral Paracetamol (500mg) | Reference |

| AUC (µg/ml·h) | 25.53 ± 4.27 | 21.04 ± 4.49 | [4] |

| Cmax (µg/ml) | ~10-15 | ~5-10 | [4] |

| Tmax (h) | End of infusion | 0.5 - 2 | [4] |

| Elimination Half-life (h) | ~2.4 | ~2-3 | [4] |

Pharmacokinetic Parameters of Paracetamol in Neonates and Infants Following IV this compound

| Age Group | Clearance (L/h/kg) | Half-life (h) | Volume of Distribution (L/70kg) | Reference |

| Neonates (<10 days) | 0.149 | 3.5 | - | [7] |

| Infants (1-12 months) | 0.365 | 2.1 | - | [7] |

| Preterm and Term Neonates | Increases with post-conceptional age | - | 70.4 | [11] |

Conclusion

This compound serves as a successful example of prodrug design, effectively addressing the formulation challenges of its parent compound, paracetamol. Its rapid and complete conversion to paracetamol in the bloodstream provides a reliable method for intravenous analgesia and antipyresis. This technical guide has provided a comprehensive overview of this compound, including its synthesis, biotransformation, and pharmacokinetic profile, to aid researchers and drug development professionals in their understanding and potential application of this important therapeutic agent. Further research could focus on the development of novel paracetamol prodrugs with different pharmacokinetic profiles to meet specific clinical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Acetamidophenyl (diethylamino)acetate hydrochloride [chembk.com]

- 3. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tolerance and pharmacokinetics of this compound, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of paracetamol in the neonate and infant after administration of this compound chlorhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intravenous paracetamol (this compound) pharmacokinetics in term and preterm neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Propacetamol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propacetamol hydrochloride, a water-soluble prodrug of paracetamol, offers a significant clinical advantage for parenteral administration, particularly in postoperative pain management. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound hydrochloride. It details a robust and reproducible synthesis protocol, starting from the readily available precursor, paracetamol. The guide further elaborates on the essential analytical techniques for the structural elucidation and purity assessment of the final compound. This includes a thorough analysis of spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, alongside chromatographic purity determination by High-Performance Liquid Chromatography (HPLC) and mass verification by Mass Spectrometry (MS). All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Furthermore, this guide incorporates detailed experimental protocols and visual diagrams of the synthesis workflow and the metabolic pathway of this compound, designed to be a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that begins with the acylation of paracetamol, followed by amination and subsequent conversion to its hydrochloride salt. The overall reaction scheme is a well-established route in medicinal chemistry.

Synthesis Workflow

The synthesis of this compound hydrochloride from paracetamol can be visualized as a three-step process:

Caption: Synthesis workflow of this compound hydrochloride from paracetamol.

Experimental Protocol

This protocol is a compilation of methodologies described in the scientific and patent literature.[1][2]

Step 1: Synthesis of 4-Acetamidophenyl-2-chloroacetate

-

To a stirred solution of paracetamol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, tetrahydrofuran)[1], add anhydrous potassium carbonate (2 equivalents).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

The filtrate containing the intermediate, 4-acetamidophenyl-2-chloroacetate, can be used directly in the next step or concentrated under reduced pressure for purification.

Step 2: Synthesis of this compound Base

-

To the filtrate from the previous step, add a catalytic amount of potassium iodide (0.1 equivalents).

-

Cool the mixture to 0-5 °C.

-

Slowly add diethylamine (2.5 equivalents) dropwise, keeping the temperature below 15 °C.

-

After the addition, allow the mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, filter the mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound base as an oily residue.

Step 3: Synthesis and Purification of this compound Hydrochloride

-

Dissolve the crude this compound base in anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ethanol (ethanolic HCl) dropwise with stirring until the pH of the solution reaches 3-4.

-

A white precipitate of this compound hydrochloride will form.

-

Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold anhydrous ethanol.

-

The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of methanol (B129727) and ethanol.[3]

-

Dry the purified crystals under vacuum to obtain this compound hydrochloride as a white crystalline solid.

Characterization of this compound Hydrochloride

The synthesized this compound hydrochloride should be thoroughly characterized to confirm its identity, purity, and structural integrity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁ClN₂O₃ | |

| Molecular Weight | 300.78 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Approximately 225-228 °C | |

| Solubility | Soluble in water and ethanol |

Spectroscopic and Chromatographic Data

2.2.1. High-Performance Liquid Chromatography (HPLC)

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at 254 nm |

| Expected Retention Time | Dependent on specific column and conditions |

2.2.2. Mass Spectrometry (MS)

| Ionization Mode | Observed m/z | Interpretation |

| ESI+ | 265.15 | [M+H]⁺ (for this compound base) |

2.2.3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: D₂O

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.55 | d | 2H | Ar-H (ortho to -NHCOCH₃) |

| 7.20 | d | 2H | Ar-H (ortho to -O-ester) |

| 4.25 | s | 2H | -O-C(=O)-CH₂-N- |

| 3.30 | q | 4H | -N-(CH₂-CH₃)₂ |

| 2.15 | s | 3H | -NH-C(=O)-CH₃ |

| 1.30 | t | 6H | -N-(CH₂-CH₃)₂ |

2.2.4. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: D₂O

| Chemical Shift (ppm) | Assignment |

| 172.5 | -NH-C(=O)-CH₃ |

| 167.0 | -O-C(=O)-CH₂- |

| 145.0 | Ar-C (para to -NHCOCH₃) |

| 136.0 | Ar-C (para to -O-ester) |

| 122.5 | Ar-CH (ortho to -NHCOCH₃) |

| 121.0 | Ar-CH (ortho to -O-ester) |

| 52.0 | -O-C(=O)-CH₂-N- |

| 48.0 | -N-(CH₂-CH₃)₂ |

| 23.5 | -NH-C(=O)-CH₃ |

| 8.5 | -N-(CH₂-CH₃)₂ |

2.2.5. Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H stretch (amide) |

| ~3050 | Medium | Ar C-H stretch |

| ~2980, ~2880 | Medium | Aliphatic C-H stretch |

| ~1750 | Strong | C=O stretch (ester) |

| ~1670 | Strong | C=O stretch (amide I) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic) |

| ~1560 | Medium | N-H bend (amide II) |

| ~1250 | Strong | C-O stretch (ester) |

Mechanism of Action: Metabolic Pathway

This compound is a prodrug that is rapidly hydrolyzed in the body by plasma esterases to release its active metabolite, paracetamol. Paracetamol then exerts its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system.

Caption: Metabolic pathway of this compound hydrochloride to Paracetamol.

Conclusion

This technical guide provides a detailed and comprehensive resource for the synthesis and characterization of this compound hydrochloride. The outlined experimental protocols are robust and can be readily implemented in a laboratory setting. The tabulated characterization data serves as a valuable reference for quality control and structural verification. The inclusion of workflow and pathway diagrams offers a clear visual representation of the chemical and biological processes involved. This guide is intended to support the research and development efforts of scientists and professionals in the pharmaceutical industry, facilitating the advancement of pain management therapies.

References

- 1. CN101353314A - Preparation of this compound hydrochloride - Google Patents [patents.google.com]

- 2. CN102786431A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 3. CN104829483A - Preparation method of this compound hydrochloride A crystal form - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hydrolysis Kinetics of Propacetamol to Paracetamol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of propacetamol, a prodrug of paracetamol. The document details the conversion process, factors influencing the reaction rate, and methodologies for its study, aiming to equip researchers, scientists, and drug development professionals with critical information for formulation, stability testing, and pharmacokinetic analysis.

Introduction

This compound, N,N-diethylglycine, 4-(acetylamino)phenyl ester, is a water-soluble ester prodrug of paracetamol (acetaminophen) designed for parenteral administration.[1][2] Its enhanced solubility overcomes a primary limitation of paracetamol for intravenous use.[3] Upon administration, this compound is rapidly and quantitatively hydrolyzed by plasma esterases into the active analgesic and antipyretic agent, paracetamol, and the non-toxic byproduct, diethylglycine.[3] Understanding the kinetics of this hydrolysis is paramount for predicting the bioavailability of paracetamol and ensuring therapeutic efficacy.

This guide summarizes the key quantitative data on this compound hydrolysis, provides detailed experimental protocols for kinetic studies, and visualizes the underlying processes.

Hydrolysis Kinetics of this compound

The conversion of this compound to paracetamol is a critical step in its mechanism of action. This hydrolysis is primarily an enzymatic process in vivo, but the stability of this compound in solution is also dependent on chemical hydrolysis, which is influenced by factors such as temperature and pH.

Reaction Order and Rate Constants

The degradation of this compound hydrochloride in aqueous solutions, such as 5% glucose and 0.9% saline, has been shown to follow second-order kinetics.[1] The rate of hydrolysis is significantly dependent on temperature. The degradation rate constants are approximately 4.5 times higher at 25°C compared to 4°C.[1] While the medium (saline vs. glucose solution) does not significantly impact the hydrolysis rate, pH is a critical factor, with alkaline conditions promoting hydrolysis.[1][4]

Data Presentation

The following tables summarize the available quantitative data on the hydrolysis kinetics of this compound.

| Temperature (°C) | Medium | t90% (hours) | Reference |

| 25 | 5% Glucose Solution | 3.17 | [1] |

| 25 | 0.9% Saline Solution | 3.61 | [1] |

| 4 | 5% Glucose Solution | 13.42 | [1] |

| 4 | 0.9% Saline Solution | 12.36 | [1] |

t90% is the time required for 10% of the drug to degrade.

Experimental Protocols

This section outlines detailed methodologies for conducting studies on the hydrolysis kinetics of this compound.

Protocol for a Kinetic Study of this compound Hydrolysis

This protocol describes the steps to study the hydrolysis of this compound under controlled conditions.

3.1.1 Materials and Reagents

-

This compound Hydrochloride reference standard

-

Paracetamol reference standard

-

Phosphate (B84403) buffer solutions (pH 3, 7.4)

-

1N HCl

-

HPLC grade water

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Potassium dihydrogen phosphate

-

Triethylamine

-

Glacial acetic acid

-

Constant temperature water bath or incubator

-

Calibrated pH meter

-

HPLC system with UV or PDA detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

3.1.2 Preparation of Solutions

-

Buffer Preparation: Prepare phosphate buffer solutions at the desired pH values (e.g., pH 3 and 7.4) using standard laboratory procedures.

-

Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the chosen buffer to prepare a stock solution of known concentration.

-

Standard Solutions: Prepare a series of standard solutions of both this compound and paracetamol in the mobile phase for HPLC calibration.

3.1.3 Kinetic Run

-

Place a known volume of the this compound stock solution in a sealed container and place it in a constant temperature bath set to the desired temperature (e.g., 25°C or 37°C).

-

At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 12 hours), withdraw an aliquot of the reaction mixture.

-

Immediately dilute the aliquot with the mobile phase (chilled, if necessary) to stop the reaction and bring the concentration within the range of the HPLC calibration curve.

-

Analyze the samples by HPLC as described in section 3.2.

3.1.4 Data Analysis

-

From the HPLC analysis, determine the concentration of this compound remaining at each time point.

-

Plot the appropriate function of concentration versus time to determine the order of the reaction. For a second-order reaction, a plot of 1/[this compound] versus time should be linear.

-

The slope of the line will be the observed rate constant (k).

-

Calculate the half-life (t1/2) and t90% values from the rate constant.

Stability-Indicating HPLC Method for Quantification

This method is designed to separate and quantify this compound from its hydrolysis product, paracetamol.

3.2.1 Chromatographic Conditions

-

Column: Phenomenex C8 (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of acetonitrile, potassium dihydrogen phosphate buffer (pH 4), triethylamine, and glacial acetic acid in a ratio of 40:58:1.5:0.5 (v/v/v/v).

-

Flow Rate: 1.2 mL/min.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.

3.2.2 Method Validation

The analytical method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound hydrolysis.

References

- 1. Influence of medium and temperature on the hydrolysis kinetics of this compound hydrochloride: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

The Chemical Stability of Propacetamol in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen), designed for parenteral administration. As an ester of paracetamol and N,N-diethylglycine, its therapeutic efficacy is dependent on its in-vivo hydrolysis to the active analgesic and antipyretic agent, paracetamol.[1][2] Understanding the chemical stability of this compound in aqueous solutions is paramount for the development of stable, safe, and effective intravenous dosage forms. This technical guide provides a comprehensive overview of the degradation kinetics, influencing factors, degradation pathways, and analytical methodologies pertinent to the stability of this compound in aqueous environments.

Degradation Kinetics and Influence of Temperature

The primary degradation pathway for this compound in aqueous solution is hydrolysis, which cleaves the ester linkage to yield paracetamol and N,N-diethylglycine. The kinetics of this degradation are significantly influenced by temperature.

A key study by Granero et al. (2005) investigated the hydrolysis kinetics of this compound hydrochloride in 5% glucose and 0.9% saline solutions at 4°C and 25°C. The degradation was found to follow second-order kinetics. The rate of hydrolysis was notably temperature-dependent, with the degradation rate constants being approximately 4.5 times higher at 25°C compared to 4°C.[3][4] This underscores the importance of refrigerated storage for aqueous this compound formulations to ensure their stability.

Quantitative Data on this compound Degradation

The stability of this compound, expressed as the time for 10% degradation (t90%), varies significantly with temperature and the composition of the aqueous medium.

| Temperature (°C) | Medium | t90% (hours) |

| 25 | 5% Glucose Solution | 3.17[3][4] |

| 25 | 0.9% Saline Solution | 3.61[3][4] |

| 4 | 5% Glucose Solution | 13.42[3][4] |

| 4 | 0.9% Saline Solution | 12.36[3][4] |

Influence of pH on Stability

Degradation Pathway and Products

The primary and intended degradation of this compound is its hydrolysis into paracetamol and N,N-diethylglycine.

Figure 1: Primary hydrolysis pathway of this compound.

Under forced degradation conditions, such as exposure to strong acids, bases, or oxidizing agents, further degradation of the primary hydrolytic product, paracetamol, can occur. The principal degradation product of paracetamol under hydrolytic stress is p-aminophenol.[7] Oxidative stress can lead to the formation of N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.[7]

References

- 1. Influence of medium and temperature on the hydrolysis kinetics of this compound hydrochloride: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and validation of a stability-indicating RP-HPLC method for the determination of paracetamol with dantrolene or/and cetirizine and pseudoephedrine in two pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. US8404891B2 - Storage-stable formulation of paracetamol in aqueous solution - Google Patents [patents.google.com]

- 6. Modulation of Glycinergic Neurotransmission may Contribute to the Analgesic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Propacetamol: A Technical Guide to the Discovery and Development of a Soluble Paracetamol Prodrug

Introduction

Propacetamol is an injectable, water-soluble prodrug of paracetamol (acetaminophen) developed to overcome the formulation challenges posed by the poor water solubility of its parent compound.[1][2] As a non-opioid analgesic and antipyretic, it serves a critical role in clinical settings where oral administration is not feasible, such as in postoperative care.[1][2] Upon intravenous administration, this compound is rapidly hydrolyzed by plasma esterases into paracetamol, the active analgesic and antipyretic agent, and N,N-diethylglycine.[3][4] This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and experimental basis of this compound for researchers, scientists, and drug development professionals.

Rationale for Development and Chemical Properties

The primary driver for the development of this compound was the need for a parenteral formulation of paracetamol. Paracetamol's low water solubility made creating a stable, concentrated intravenous solution difficult. A soluble prodrug offered a viable solution, enabling rapid administration and onset of action for patients unable to take oral medications.[5][6] this compound was designed as an ester of paracetamol and N,N-diethylglycine, a modification that significantly enhances water solubility.[1]

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| IUPAC Name | 4-(acetamido)phenyl N,N-diethylglycinate hydrochloride | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₃ · HCl | [7] |

| Molecular Weight | 300.78 g/mol | |

| Appearance | White to beige powder | |

| Solubility | H₂O: 20 mg/mL; PBS (pH 7.2): 5 mg/mL; DMSO: 60 mg/mL | [2][7] |

| CAS Number | 66532-86-3 | [7] |

Synthesis and Bioactivation

This compound is synthesized from paracetamol through a multi-step process. The core of this process involves the esterification of the hydroxyl group of paracetamol.

General Synthesis Protocol

The synthesis of this compound hydrochloride generally involves a two-step reaction followed by salt formation.[8][9]

-

Chloroacetylation of Paracetamol: Paracetamol is reacted with chloroacetyl chloride in a polar aprotic solvent. This step forms the intermediate, chloroacetic acid-4-acetylamino phenyl ester.[8]

-

Amination: The intermediate is then reacted with diethylamine (B46881). The diethylamine displaces the chlorine atom to form the N,N'-diethylglycine 4-acetylamino phenyl ester (this compound base).[8]

-

Salt Formation: The this compound base is dissolved in a suitable solvent (e.g., aqueous acetone), and the pH is adjusted with hydrochloric acid to precipitate the final product, this compound hydrochloride.[8]

Caption: General synthesis workflow for this compound Hydrochloride.

Bioactivation Workflow

In the body, this compound is inactive and must be converted to its active form, paracetamol. This conversion is rapid and efficient.

Caption: Bioactivation of this compound in plasma.

Pharmacology

The pharmacological effects of this compound are entirely attributable to its active metabolite, paracetamol.[3]

Mechanism of Action

The analgesic and antipyretic mechanism of paracetamol is complex and not fully elucidated, but it is understood to involve multiple central and peripheral pathways.[3][10]

-

Cyclooxygenase (COX) Inhibition: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity.[4][11] Its primary action is believed to be the inhibition of COX enzymes within the central nervous system (CNS).[4] Some research has pointed to a specific splice variant of COX-1, often called COX-3, as a potential target, though its clinical relevance is debated.[11]

-

Serotonergic System: Evidence suggests that paracetamol's analgesic effect is mediated by the activation of descending serotonergic pathways in the spinal cord, which inhibit the transmission of pain signals.[11][12][13]

-

Endocannabinoid System (AM404 Metabolite): In the brain, paracetamol is metabolized to p-aminophenol, which is then conjugated with arachidonic acid to form N-arachidonoylphenolamine (AM404).[10][12] AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel and also inhibits the reuptake of the endogenous cannabinoid anandamide, thereby activating cannabinoid CB1 receptors.[10][12] This central pathway is a major contributor to its analgesic effects.[10]

Caption: Central mechanism of action of paracetamol.

Pharmacokinetics

This compound is rapidly and completely hydrolyzed to paracetamol.[3] A dose of 2 g of this compound is equivalent to 1 g of paracetamol.[1]

Table 2: Pharmacokinetic Parameters of Paracetamol (following this compound IV Administration)

| Parameter | Value (Adults) | Reference(s) |

| Bioavailability | 100% (as it is administered IV) | [14][15] |

| Time to Peak Concentration (Paracetamol) | ~15 minutes | [5] |

| Biological Half-Life (this compound) | ~3.6 hours | [3] |

| Volume of Distribution | 1.29 L/kg | [3] |

| Clearance | 0.28 L/h/kg | [3] |

| Metabolism | Hepatic: Glucuronidation, Sulfation, and Oxidation (via CYP2E1) | [3] |

| Excretion | Primarily renal (>90% in 24 hours) | [3] |

Paracetamol is metabolized in the liver primarily through conjugation with glucuronide and sulfate. A small fraction is oxidized by the cytochrome P450 system (mainly CYP2E1) to a highly reactive and hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][16] Under normal conditions, NAPQI is detoxified by glutathione.

Caption: Hepatic metabolism of paracetamol.

Experimental Protocols and Efficacy Data

The development of this compound involved extensive preclinical and clinical testing to establish its safety and efficacy.

Preclinical Analgesic and Antipyretic Assays

Standard animal models are used to assess the analgesic and antipyretic properties of compounds like paracetamol.

-

Acetic Acid-Induced Writhing Test (Analgesia): This is a common model for visceral pain. Mice are administered the test compound (e.g., this compound) intraperitoneally. After a set period, a dilute solution of acetic acid is injected, which induces characteristic stretching and writhing behaviors. The number of writhes is counted over a defined period, and a reduction in this number compared to a control group indicates an analgesic effect.[7][17]

-

Hot Plate Test (Analgesia): This test measures the response to thermal pain. An animal (mouse or rat) is placed on a heated surface (e.g., 55°C), and the latency to a pain response (such as licking a paw or jumping) is recorded. An increase in this latency period after drug administration signifies analgesia.[17][18]

-

LPS-Induced Pyresis (Antipyresis): Fever is induced in rats by administering lipopolysaccharide (LPS). Rectal temperature is monitored over several hours. The test compound is administered, and its ability to reduce the feverish temperature back toward baseline is measured against a control group.[7]

Pharmacokinetic Analysis Protocol

Pharmacokinetic studies are crucial to understanding a drug's ADME profile.

-

Drug Administration: A defined dose of this compound is administered to subjects (healthy volunteers or patients) via a controlled intravenous infusion (e.g., over 15 minutes).[14]

-

Sample Collection: Blood samples are drawn at predetermined time points (e.g., before the dose, and at 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-infusion).

-

Concentration Analysis: Plasma is separated from the blood samples. The concentration of paracetamol (and its metabolites, if required) is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[14]

-

Data Modeling: The resulting plasma concentration-time data are analyzed using pharmacokinetic software (e.g., NONMEM).[15] This analysis allows for the calculation of key parameters such as Area Under the Curve (AUC), clearance, volume of distribution, and half-life.[14][15]

Clinical Efficacy Data

Clinical trials have demonstrated this compound's efficacy in managing fever and postoperative pain.[6][19]

Table 3: Summary of a Phase 3 Clinical Trial - this compound vs. Dexibuprofen for Fever in Children

| Parameter | This compound Group | Dexibuprofen Group | p-value | Reference |

| Number of Patients | 125 | 138 | N/A | [20] |

| Mean Body Temp. at 1 hr (°C) | 37.37 ± 0.53 | 37.88 ± 0.69 | < 0.001 | [20] |

| Mean Body Temp. at 2 hr (°C) | 37.25 ± 0.62 | 37.40 ± 0.60 | 0.0452 | [20] |

| Mean Body Temp. at 4 hr (°C) | 37.36 ± 0.65 | 37.28 ± 0.53 | Not Significant | [20] |

| Adverse Events | No significant difference between groups | No significant difference between groups | N/A | [20] |

This study showed that intravenous this compound led to a significantly faster reduction in fever within the first two hours compared to oral dexibuprofen, highlighting its utility for rapid fever control.[20]

Conclusion

The development of this compound represents a successful application of prodrug chemistry to solve a significant pharmaceutical formulation challenge. By creating a water-soluble ester of paracetamol, developers were able to produce a stable and effective intravenous analgesic and antipyretic.[1][2] Its rapid bioactivation to paracetamol allows for a fast onset of action, making it a valuable tool in the management of acute pain and fever in hospital settings, particularly in postoperative care.[5][21] While newer, ready-to-use intravenous paracetamol solutions have since become available, the scientific principles behind this compound's design continue to inform modern drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. CN101353314A - Preparation of this compound hydrochloride - Google Patents [patents.google.com]

- 9. CN102786431A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 10. dovepress.com [dovepress.com]

- 11. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Tolerance and pharmacokinetics of this compound, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pediatric intravenous paracetamol (this compound) pharmacokinetics: a population analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intravenous paracetamol (this compound) pharmacokinetics in term and preterm neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enhanced analgesic effects of this compound and tramadol combination in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. [Study of analgesic efficacy of this compound in the postoperative period using a double blind placebo controlled method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The antipyretic efficacy and safety of this compound compared with dexibuprofen in febrile children: a multicenter, randomized, double-blind, comparative, phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [this compound: from basic action to clinical utilization] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Propacetamol in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propacetamol, a prodrug of paracetamol (acetaminophen), is designed for intravenous administration, offering a rapid onset of analgesic and antipyretic effects. Its efficacy is entirely dependent on its swift hydrolysis to the active compound, paracetamol. The subsequent metabolism of paracetamol is a critical determinant of both its therapeutic action and potential toxicity. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, with a primary focus on the enzymatic processes occurring within liver microsomes. We delve into the initial hydrolysis of this compound and the subsequent major metabolic pathways of paracetamol, including glucuronidation, sulfation, and oxidation by cytochrome P450 enzymes. This document summarizes key quantitative kinetic data, outlines detailed experimental protocols for studying these metabolic pathways, and presents visual representations of the involved processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound was developed to overcome the poor water solubility of paracetamol, enabling its formulation for parenteral delivery. Upon administration, it is rapidly and extensively converted to paracetamol and diethylglycine by esterases. The liver is the principal site of paracetamol metabolism, where it undergoes extensive biotransformation through Phase I and Phase II enzymatic reactions. Understanding the kinetics of these metabolic pathways is paramount for predicting drug clearance, potential drug-drug interactions, and the risk of dose-dependent hepatotoxicity associated with the formation of the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Liver microsomes, which are rich in key drug-metabolizing enzymes such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), serve as a crucial in vitro model for studying these metabolic transformations.

Metabolic Pathways of this compound

The metabolism of this compound is a two-stage process. The first stage is the hydrolysis of this compound to paracetamol, and the second stage involves the metabolism of paracetamol itself.

Stage 1: Hydrolysis of this compound to Paracetamol

This compound is hydrolyzed to paracetamol and N,N-diethylglycine. While this conversion is known to be rapid in vivo, primarily mediated by plasma esterases, hepatic carboxylesterases present in liver microsomes also contribute to this process. The two major human carboxylesterases are CES1 and CES2. Based on substrate specificities, where CES1 generally prefers substrates with a large acyl group and a small alcohol moiety, and CES2 prefers a small acyl group and a large alcohol moiety, the hydrolysis of this compound is likely mediated by these enzymes.

Stage 2: Metabolism of Paracetamol

Once formed, paracetamol is primarily metabolized in the liver via three main pathways:

-

Glucuronidation: This is the major metabolic pathway for paracetamol at therapeutic doses, catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, and UGT1A9, to form paracetamol-glucuronide.

-

Sulfation: Catalyzed by sulfotransferases (SULTs), mainly SULT1A1, this pathway leads to the formation of paracetamol-sulfate. This pathway is particularly important at lower concentrations of paracetamol and can become saturated at higher doses.

-

Oxidation: A minor but critically important pathway involves the oxidation of paracetamol by cytochrome P450 enzymes to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). The primary CYP isoforms implicated in this bioactivation are CYP2E1, CYP1A2, and to a lesser extent, CYP3A4. At therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. Depletion of hepatic GSH stores results in the accumulation of NAPQI, which can covalently bind to cellular proteins, leading to oxidative stress and hepatocellular necrosis.

Quantitative Data on this compound and Paracetamol Metabolism

The following tables summarize the available quantitative kinetic parameters for the key enzymatic reactions in the metabolism of this compound and paracetamol in human liver microsomes.

Table 1: Kinetic Parameters for Paracetamol Glucuronidation in Human Liver Microsomes

| Enzyme/System | Km (mM) | Vmax (nmol/min/mg protein) | Reference(s) |

| Human Liver Microsomes | 7.37 ± 0.99 | 4.76 ± 1.35 | [1] |

| Human Liver Microsomes | 13.62 ± 1.57 | 2.85 ± 0.15 | - |

| UGT1A1 (recombinant) | Hill Kinetics | - | - |

| UGT1A9 (recombinant) | Michaelis-Menten | - | - |

Table 2: Kinetic Parameters for Paracetamol Oxidation by Cytochrome P450 Enzymes in Human Liver Microsomes

| Enzyme/System | Km (µM) | Vmax (pmol/min/pmol CYP) | Notes | Reference(s) |

| CYP2E1 (recombinant) | 830 and 32,000 | - | Negative cooperativity (two binding sites) | - |

| CYP1A2 (implicated) | - | - | Contribution debated | - |

| CYP3A4 (implicated) | - | - | Contribution debated | - |

Note: Specific Vmax values for recombinant CYP enzymes are often reported in various units (e.g., pmol product/min/pmol P450) and can vary between expression systems. Direct comparative values are limited in the literature.

Experimental Protocols

In Vitro Hydrolysis of this compound in Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) for the hydrolysis of this compound to paracetamol by human liver microsomal esterases.

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound hydrochloride

-

Paracetamol standard

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection

Procedure:

-

Preparation of Reagents:

-

Thaw pooled HLMs on ice. Dilute with potassium phosphate buffer to a final protein concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in water. Perform serial dilutions to obtain a range of concentrations (e.g., 1 µM to 5 mM).

-

Prepare paracetamol standards in the appropriate solvent for the calibration curve.

-

-

Incubation:

-

In a 96-well plate, add the potassium phosphate buffer.

-

Add the this compound solution at various concentrations to the wells.

-

Pre-warm the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the HLM suspension to each well. The final microsomal protein concentration should be optimized (e.g., 0.5 mg/mL).

-

Incubate the plate at 37°C with gentle shaking for various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes) to ensure linear reaction kinetics.

-

-

Reaction Termination:

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Centrifuge the plate at 4°C for 15 minutes at 3000 x g to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

Analytical Method:

-

Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the formation of paracetamol.

-

Mobile phase example: A gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

-

Column example: C18 reverse-phase column.

-

-

Data Analysis:

-

Plot the rate of paracetamol formation (nmol/min/mg protein) against the this compound concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

In Vitro Metabolism of Paracetamol by Glucuronidation in Human Liver Microsomes

Objective: To determine the kinetic parameters for the glucuronidation of paracetamol.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Paracetamol

-

Paracetamol-glucuronide standard

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Preparation of Reagents:

-

Prepare HLM suspension (1 mg/mL) in potassium phosphate buffer.

-

Prepare a stock solution of paracetamol.

-

Prepare a stock solution of UDPGA (cofactor).

-

Prepare a solution of alamethicin (pore-forming agent to activate UGTs).

-

-

Incubation:

-

In a 96-well plate, add buffer, MgCl2, and alamethicin-activated HLMs.

-

Add paracetamol at various concentrations.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C with shaking for a predetermined time within the linear range of formation.

-

-

Reaction Termination and Sample Processing:

-

Follow the same procedure as for the hydrolysis assay (Section 4.1).

-

-

Analytical Method:

-

Quantify the formation of paracetamol-glucuronide using a validated HPLC-UV or LC-MS/MS method.

-

-

Data Analysis:

-

Determine Km and Vmax as described in Section 4.1.

-

In Vitro Metabolism of Paracetamol by Oxidation in Human Liver Microsomes

Objective: To assess the formation of the NAPQI metabolite (indirectly) and determine the kinetics of paracetamol oxidation.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Paracetamol

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Glutathione (GSH) or N-acetylcysteine (NAC) as trapping agents for NAPQI

-

Acetonitrile (ACN)

Procedure:

-

Preparation of Reagents:

-

Prepare HLM suspension (1 mg/mL).

-

Prepare paracetamol stock solution.

-

Prepare the NADPH regenerating system.

-

Prepare a solution of the trapping agent (GSH or NAC).

-

-

Incubation:

-

In a 96-well plate, add buffer, HLMs, the trapping agent, and paracetamol at various concentrations.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

-

Reaction Termination and Sample Processing:

-

Follow the same procedure as for the hydrolysis assay (Section 4.1).

-

-

Analytical Method:

-

Quantify the formation of the paracetamol-GSH or paracetamol-NAC conjugate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Determine the kinetic parameters for the formation of the NAPQI-conjugate. Due to the potential for complex kinetics (e.g., substrate inhibition, cooperativity), various kinetic models may need to be evaluated to best fit the data.

-

Visualization of Metabolic Pathways and Experimental Workflows

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound in the liver.

Experimental Workflow for In Vitro Metabolism Study

Caption: General workflow for in vitro metabolism experiments.

Conclusion

The in vitro metabolism of this compound in liver microsomes is a critical area of study for understanding its pharmacokinetic profile and potential for toxicity. This guide has provided a detailed overview of the metabolic pathways, summarized available quantitative data, and presented robust experimental protocols for investigating these processes. While the metabolism of paracetamol is well-characterized, further research is warranted to fully elucidate the specific carboxylesterases involved in the initial hydrolysis of this compound and to determine their precise kinetic parameters. A thorough understanding of these enzymatic processes will continue to be invaluable for the safe and effective use of this compound in clinical practice and for the development of future prodrug strategies.

References

Physicochemical Properties of Propacetamol for Formulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen), developed to overcome the poor aqueous solubility of its parent drug, thereby enabling parenteral administration.[1] As an ester of paracetamol and N,N-diethylglycine, this compound is rapidly hydrolyzed in vivo by plasma esterases to yield paracetamol, the active analgesic and antipyretic agent, and the pharmacologically inactive N,N-diethylglycine.[2] This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, crucial for its formulation development, particularly for intravenous dosage forms.

Core Physicochemical Properties

A thorough understanding of the physicochemical characteristics of an active pharmaceutical ingredient (API) is fundamental to the development of a stable, safe, and effective drug product. The following sections detail the key properties of this compound hydrochloride.

Solubility

This compound hydrochloride exhibits significantly improved aqueous solubility compared to paracetamol, which is a key attribute for its formulation as an injectable solution.[1] Quantitative solubility data is essential for determining the appropriate solvent system and concentration for a liquid dosage form.